molecular formula C14H18FNO4S B6645324 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid

1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid

Cat. No.: B6645324
M. Wt: 315.36 g/mol
InChI Key: PXXGQHCDYNGBSV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid is a complex organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a piperidine moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Ring: The initial step involves the introduction of a fluorine atom onto a methylphenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The next step involves the sulfonylation of the fluorinated aromatic ring using sulfonyl chlorides under basic conditions to form the sulfonyl derivative.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated aromatic compound.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated aromatic ring and sulfonyl group play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The piperidine moiety can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chloro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.

    1-(4-Bromo-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorinated derivative.

    1-(4-Methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid: Lacking a halogen atom, this compound may have reduced reactivity and different binding characteristics.

The uniqueness of this compound lies in its fluorinated aromatic ring, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-9-5-6-16(12(7-9)14(17)18)21(19,20)13-4-3-11(15)8-10(13)2/h3-4,8-9,12H,5-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGQHCDYNGBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)S(=O)(=O)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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